1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H9F3N2O3 and a molecular weight of 250.17 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate typically involves the reaction of 1-(4-Aminopyridin-2-yl)ethanone with trifluoroacetic acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity.
Analyse Chemischer Reaktionen
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound may focus on its potential therapeutic effects and its role in drug development.
Industry: It can be used in the development of new materials and in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate can be compared with similar compounds such as:
1-(2-Aminopyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
1-(3-Aminopyridin-4-yl)ethanone: Another similar compound with the amino group located at a different position on the pyridine ring.
1-(4-Bromopyridin-2-yl)ethanone: This compound has a bromine atom instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9F3N2O3 |
---|---|
Molekulargewicht |
250.17 g/mol |
IUPAC-Name |
1-(4-aminopyridin-2-yl)ethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H8N2O.C2HF3O2/c1-5(10)7-4-6(8)2-3-9-7;3-2(4,5)1(6)7/h2-4H,1H3,(H2,8,9);(H,6,7) |
InChI-Schlüssel |
MSAOLWRHODYJNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=CC(=C1)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.